molecular formula C25H22FN5O2S B2841360 5-{[4-(4-fluorophenyl)piperazin-1-yl](phenyl)methyl}-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol CAS No. 887219-74-1

5-{[4-(4-fluorophenyl)piperazin-1-yl](phenyl)methyl}-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol

Cat. No.: B2841360
CAS No.: 887219-74-1
M. Wt: 475.54
InChI Key: ASKDSAOPQIFBMD-UHFFFAOYSA-N
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Description

5-{[4-(4-fluorophenyl)piperazin-1-yl](phenyl)methyl}-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is a complex organic compound that belongs to the class of thiazolo[3,2-b][1,2,4]triazoles This compound is characterized by its unique structure, which includes a fluorophenyl group, a piperazine ring, a furan ring, and a thiazolo[3,2-b][1,2,4]triazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[4-(4-fluorophenyl)piperazin-1-yl](phenyl)methyl}-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the Thiazolo[3,2-b][1,2,4]triazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazolo[3,2-b][1,2,4]triazole core.

    Introduction of the Furan Ring: The furan ring is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling reactions.

    Attachment of the Piperazine Ring: The piperazine ring is attached via nucleophilic substitution reactions, typically using a suitable halide precursor.

    Incorporation of the Fluorophenyl Group: The fluorophenyl group is introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can occur at the thiazolo[3,2-b][1,2,4]triazole core, resulting in the formation of dihydro derivatives.

    Substitution: The compound can participate in various substitution reactions, including nucleophilic and electrophilic substitutions, particularly at the piperazine and fluorophenyl moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dihydrothiazolo[3,2-b][1,2,4]triazole derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound is studied for its potential as a biochemical probe. It can be used to investigate the interactions between proteins and small molecules, providing insights into cellular processes.

Medicine

In medicinal chemistry, 5-{[4-(4-fluorophenyl)piperazin-1-yl](phenyl)methyl}-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is explored for its potential therapeutic applications. It has shown promise as a candidate for the development of new drugs targeting various diseases, including cancer and neurological disorders.

Industry

In the industrial sector, the compound is used in the development of new materials and catalysts. Its unique properties make it a valuable component in the design of advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of 5-{[4-(4-fluorophenyl)piperazin-1-yl](phenyl)methyl}-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-((4-(4-Chlorophenyl)piperazin-1-yl)(phenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol
  • 5-((4-(4-Methylphenyl)piperazin-1-yl)(phenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol
  • 5-((4-(4-Bromophenyl)piperazin-1-yl)(phenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Uniqueness

The uniqueness of 5-{[4-(4-fluorophenyl)piperazin-1-yl](phenyl)methyl}-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol lies in the presence of the fluorophenyl group. This group can significantly influence the compound’s chemical and biological properties, such as its reactivity, binding affinity, and pharmacokinetic profile. The fluorine atom can enhance the compound’s stability and bioavailability, making it a valuable candidate for drug development.

Properties

IUPAC Name

5-[[4-(4-fluorophenyl)piperazin-1-yl]-phenylmethyl]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FN5O2S/c26-18-8-10-19(11-9-18)29-12-14-30(15-13-29)21(17-5-2-1-3-6-17)22-24(32)31-25(34-22)27-23(28-31)20-7-4-16-33-20/h1-11,16,21,32H,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASKDSAOPQIFBMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(C3=CC=CC=C3)C4=C(N5C(=NC(=N5)C6=CC=CO6)S4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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